molecular formula C17H18N2O4 B7692835 3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B7692835
M. Wt: 314.34 g/mol
InChI Key: JHZDLMFYWALNSX-WOJGMQOQSA-N
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Description

3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of methoxy groups on the benzene rings and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxybenzohydrazide
  • 3-methoxybenzaldehyde
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Uniqueness

3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to the specific arrangement of methoxy groups and the hydrazone linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-6-4-5-12(9-14)11-18-19-17(20)13-7-8-15(22-2)16(10-13)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZDLMFYWALNSX-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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